6-Bromo-5-ethoxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

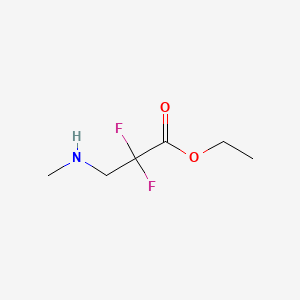

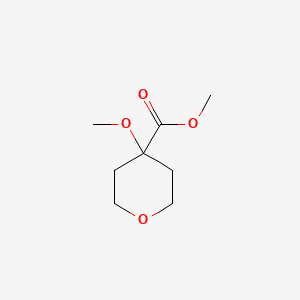

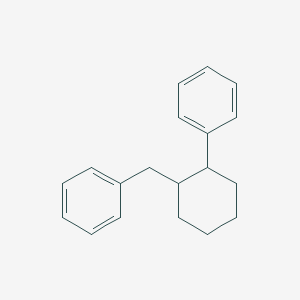

6-Bromo-5-ethoxy-1H-indazole is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

Indazole derivatives, including this compound, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Chemical Reactions Analysis

Indazole derivatives, including this compound, have been involved in various chemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 241.09 and a molecular formula of C9H9BrN2O .Applications De Recherche Scientifique

Biological Activity of Indazoles : Indazoles demonstrate a wide range of biological activities, making them important for investigation in various pharmaceutical applications (Usova, Lysenko, & Krapivin, 2000).

Synthesis of Indazole Derivatives : Efficient synthetic approaches have been developed for various indazole derivatives, including bromo, iodo, nitro, and other substituted compounds. These derivatives have potential applications in medicinal chemistry, such as in the synthesis of gamendazole, an experimental male contraceptive (Kanishchev & Dolbier, 2018).

Protection and Coupling Reactions in Indazoles : Research has been conducted on the regioselective protection of indazoles and subsequent amine coupling reactions. This provides insights into the synthesis of novel indazole derivatives with potential pharmaceutical applications (Slade et al., 2009).

Anticancer Applications : Indazole derivatives, particularly 6-aminoindazole derivatives, have been synthesized and evaluated for their antiproliferative activity in various human cancer cell lines. These compounds have shown promising results as potential anticancer agents (Hoang et al., 2022).

Antimicrobial Activity : The antimicrobial properties of indazole derivatives have been investigated, providing valuable information for the development of new antimicrobial agents (Ali & Assiri, 2021).

Safety and Hazards

The safety data sheet for 6-Bromo-5-ethoxy-1H-indazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .

Orientations Futures

Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

Mécanisme D'action

Target of Action

6-Bromo-5-ethoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds generally interact with their targets to inhibit their function, leading to various therapeutic effects .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indazole compounds .

Analyse Biochimique

Biochemical Properties

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents

Cellular Effects

Indazole derivatives have been shown to inhibit the viability of human cancer cell lines

Molecular Mechanism

It is known that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease

Propriétés

IUPAC Name |

6-bromo-5-ethoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHSARCLYQEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/no-structure.png)